![molecular formula C17H15N3O3 B2772309 2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886900-27-2](/img/structure/B2772309.png)
2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-hydroxy-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that has been synthesized and studied for its potential biological activities . It has been associated with analgesic properties and potential antiviral activities .
Synthesis Analysis
The synthesis of this compound involves the interaction of ethyl esters of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids with 2-arylethylamines in boiling ethanol . It’s important to note that pyrido[1,2-a]pyrimidine esters can form quite stable adducts with primary amines at a ratio of 1:1, which can decrease the acylating capacity of their ethoxycarbonyl groups .
Aplicaciones Científicas De Investigación
Chemical Modification for Analgesic Properties Enhancement
The modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, specifically the displacement of a methyl group at position 8 of the pyrido[1,2-a]pyrimidine nucleus, has been explored to optimize biological properties. This adjustment is aimed at enhancing analgesic properties, with research indicating increased activity in para-substituted derivatives compared to benchmarks such as Piroxicam and Nabumetone. The synthesis involved benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate, highlighting a potential pathway for developing new analgesics (Ukrainets et al., 2015).
Diuretic Property Investigation
Alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid were synthesized to establish a relationship between structure and biological activity, specifically diuretic properties. This research compares their diuretic properties with structurally similar compounds, contributing to the understanding of how molecular variations affect biological responses (Ukrainets et al., 2008).
Nucleophilic Condensation Reaction Behaviors
The study on the reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde towards N- and C-nucleophiles elaborates on the synthesis of new enaminones, Schiff’s bases, hydrazinomethylenediketones, and their subsequent cyclization and condensation reactions. This research provides insights into the compound's versatility in forming various derivatives, with potential applications in developing pharmacologically active molecules (Abass et al., 2010).
Synthesis for Polyamide and Polyimide Applications
The synthesis of aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine showcases the application of pyrido[1,2-a]pyrimidine derivatives in polymer science. These materials, with high thermal stability and solubility in polar solvents, could be significant for developing advanced materials with specific mechanical and chemical properties (Yang & Lin, 1995).
Antifungal Activity Exploration
Pyrido[2,3-d]pyrimidine derivatives were synthesized from 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide, leading to compounds with significant antifungal activities. This research highlights the potential of pyrido[1,2-a]pyrimidine derivatives in developing new antifungal agents, contributing to the broader effort to combat fungal infections (Hanafy, 2011).
Propiedades
IUPAC Name |
2-hydroxy-4-oxo-N-(2-phenylethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(18-10-9-12-6-2-1-3-7-12)14-16(22)19-13-8-4-5-11-20(13)17(14)23/h1-8,11,22H,9-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAMUHJTSPHQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N=C3C=CC=CN3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2772226.png)
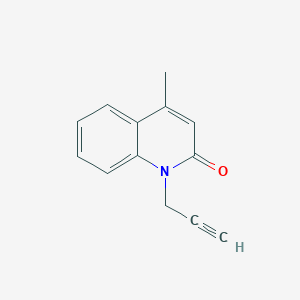

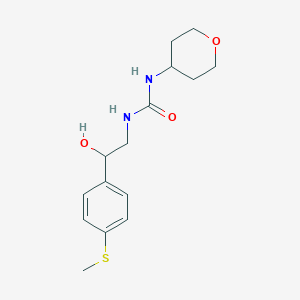
![(Z)-N-Butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2772234.png)
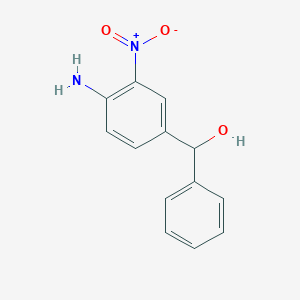
![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol](/img/structure/B2772237.png)
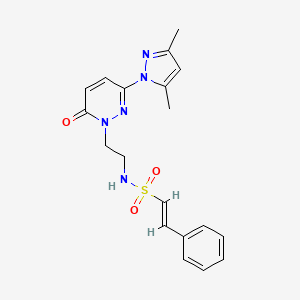

![N-(4-butylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2772240.png)
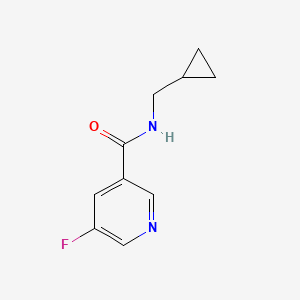
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2772244.png)

![2-[4-(4-Chlorophenyl)piperazino]quinoxaline](/img/structure/B2772248.png)